Methylene bis(chlorosulfate)

CAS No.: 92975-18-3

Cat. No.: VC2442725

Molecular Formula: CH2Cl2O6S2

Molecular Weight: 245.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 92975-18-3 |

|---|---|

| Molecular Formula | CH2Cl2O6S2 |

| Molecular Weight | 245.1 g/mol |

| IUPAC Name | bis(chlorosulfonyloxy)methane |

| Standard InChI | InChI=1S/CH2Cl2O6S2/c2-10(4,5)8-1-9-11(3,6)7/h1H2 |

| Standard InChI Key | GGRDHZBJMKCESK-UHFFFAOYSA-N |

| SMILES | C(OS(=O)(=O)Cl)OS(=O)(=O)Cl |

| Canonical SMILES | C(OS(=O)(=O)Cl)OS(=O)(=O)Cl |

Introduction

Physical and Chemical Properties

Methylene bis(chlorosulfate) possesses several notable physical and chemical properties that influence its behavior in various applications. Understanding these properties is essential for its effective utilization in research and industrial settings.

Physical Properties

The compound exists as a colorless liquid under standard conditions with specific physical characteristics as detailed in Table 1.

Table 1: Physical Properties of Methylene bis(chlorosulfate)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 245.1 g/mol | |

| Density | 2.0 | |

| Boiling Point | 304.737°C at 760 mmHg | |

| Flash Point | 138.1°C | |

| Physical State | Colorless liquid |

These physical properties contribute to the compound's handling characteristics and stability. The relatively high boiling point, for instance, makes it less volatile than similar compounds such as thionyl chloride, which has important implications for its application as an electrolyte in lithium batteries .

Chemical Structure and Reactivity

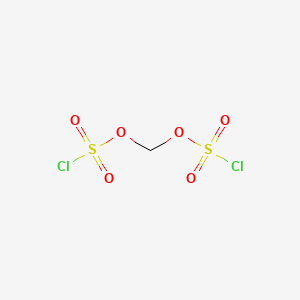

The chemical structure of methylene bis(chlorosulfate) features a central methylene group bridging two chlorosulfate moieties. This arrangement can be represented by the formula CH₂(OSO₂Cl)₂. The compound's reactivity is primarily attributed to the chlorosulfate groups, which readily undergo nucleophilic displacement reactions .

The compound demonstrates significant reactivity with nucleophiles, where the chlorosulfate groups can be attacked to form new bonds while releasing chloride ions. This reactivity pattern makes it particularly useful as a reagent in organic synthesis. Compared to related compounds, methylene bis(chlorosulfate) shows distinctive reactivity patterns, positioned between methyl chlorosulfate (highest reactivity) and chloromethyl chlorosulfate (lower reactivity).

Synthesis Methods

Several approaches have been developed for the synthesis of methylene bis(chlorosulfate), with variations in reaction conditions and catalysts affecting yield and purity.

Laboratory-Scale Synthesis

The most common synthetic route involves the reaction of dichloromethane (CH₂Cl₂) with sulfur trioxide (SO₃) in the presence of a catalyst. The reaction proceeds through a two-step mechanism:

-

First, sulfur trioxide inserts into one of the carbon-chlorine bonds of dichloromethane to form chloromethyl chlorosulfate

-

Subsequently, a second molecule of sulfur trioxide reacts with the intermediate to yield methylene bis(chlorosulfate)

This process is typically conducted under controlled temperature conditions (20-30°C) for approximately 4 hours. The reaction is slightly exothermic and requires careful temperature control through cooling of the reaction vessel. After completion, the reaction mixture is neutralized with aqueous sodium bicarbonate solution to a pH of 7-8, followed by extraction and drying over anhydrous sodium sulfate .

Industrial Production Methods

In industrial settings, the production follows similar principles but with modifications to accommodate larger scales. The reaction between methylene chloride and sulfur trioxide is conducted in a homogeneous liquid phase. A key consideration in industrial production is the stabilization of the reaction mixture prior to distillation .

Addition of stabilizing agents such as sodium carbonate or sodium bicarbonate (typically 5-10% by weight of the reaction mixture) prevents decomposition during distillation. This stabilization allows distillation to occur without substantial decomposition at temperatures as high as 100°C, though the optimal range is typically 50-100°C .

Purification Techniques

Following synthesis, the crude product requires purification, typically achieved through fractional distillation. A two-stage distillation process is commonly employed:

-

First-stage distillation (50-60°C): Yields chloromethyl chlorosulfate as the primary product

-

Second-stage distillation (85-95°C): Yields methylene bis(chlorosulfate) as the primary product

For applications requiring high purity, such as battery electrolytes, additional purification steps may be necessary .

Chemical Reactions and Applications

Methylene bis(chlorosulfate) participates in a diverse range of chemical reactions, making it valuable in various synthetic applications and industrial processes.

Types of Chemical Reactions

The compound engages in several reaction types:

-

Oxidation reactions: Under specific conditions, methylene bis(chlorosulfate) can be oxidized to form various products.

-

Reduction reactions: The compound can undergo reduction with appropriate reducing agents.

-

Substitution reactions: The chlorosulfate groups can be substituted by other functional groups, allowing for the synthesis of various derivatives.

-

Nucleophilic displacement: The compound reacts with nucleophiles through attack on the chlorosulfate groups, leading to the formation of new bonds and the release of chloride ions .

Industrial and Research Applications

Methylene bis(chlorosulfate) has found utility in several key areas:

-

Organic synthesis: The compound serves as a chlorinating agent and is used in the synthesis of organosulfur compounds.

-

Electrochemistry: A significant application is its use as an electrolyte in lithium batteries. Its lower volatility compared to thionyl chloride (currently the electrolyte of choice) reduces the risk of electrolyte leakage and subsequent battery failure, which is particularly important for military applications where reliability is critical .

-

Polymer chemistry: The compound contributes to the production of various polymers and surfactants.

-

Pharmaceutical intermediates: It has potential applications in the synthesis of pharmaceutical compounds .

-

Bis(acyloxy) methanes synthesis: The compound provides a convenient route for preparing bis(acyloxy) methanes, which have various applications in synthetic chemistry .

Reactivity Patterns and Comparison with Similar Compounds

Understanding the reactivity of methylene bis(chlorosulfate) in relation to structurally similar compounds provides valuable insights into its chemical behavior and applications.

Comparative Reactivity

The reactivity of methylene bis(chlorosulfate) can be compared with related compounds as shown in Table 2.

Table 2: Reactivity Comparison of Chlorosulfate Compounds

| Compound | Structure | Reactivity Order | Distinctive Features |

|---|---|---|---|

| Methyl chlorosulfate | CH₃OSO₂Cl | Highest | Single chlorosulfate group attached to methyl |

| Methylene bis(chlorosulfate) | CH₂(OSO₂Cl)₂ | Moderate | Two chlorosulfate groups on methylene bridge |

| Chloromethyl chlorosulfate | ClCH₂OSO₂Cl | Lower | One chlorosulfate group attached to chloromethyl |

| Dichloromethane | CH₂Cl₂ | Lowest | No chlorosulfate groups, precursor compound |

This reactivity pattern has been established through comparative studies investigating reactions with various nucleophiles.

Unique Reactivity Patterns

While sharing some similarities with other chlorosulfate compounds, methylene bis(chlorosulfate) demonstrates unique reactivity patterns due to its bifunctional nature. The presence of two chlorosulfate groups enhances its utility in certain synthetic applications compared to monofunctional counterparts.

A recent study revealed the "chameleon behavior" of the related compound chloromethyl chlorosulfate with active methylene compounds, showing different reactivity patterns depending on reaction conditions. In phase transfer catalyst conditions, attack occurred on both the chloromethyl group and the chlorine of the chlorosulfonyl group, leading to heterocyclic products, while in anhydrous conditions, chlorination of the active methylene group was the predominant process . Similar versatility might be expected for methylene bis(chlorosulfate) given its structural relationship.

Recent Research and Future Perspectives

Recent research on methylene bis(chlorosulfate) has focused on expanding its applications and understanding its fundamental chemistry.

Electrochemical Applications

Significant research attention has been directed toward the compound's application as an electrolyte in lithium batteries. Its lower volatility compared to thionyl chloride makes it potentially advantageous for battery applications where electrolyte leakage is a concern. Current evaluations are exploring its performance characteristics and stability in battery systems .

Synthetic Methodology Development

Ongoing research aims to optimize synthetic routes for methylene bis(chlorosulfate) production, with emphasis on improving yield, purity, and process efficiency. Enhanced catalytic systems and reaction conditions are being investigated to address these objectives .

Future Research Directions

Several promising avenues for future research on methylene bis(chlorosulfate) include:

-

Mechanistic studies: Further investigation of reaction mechanisms involving the compound to better understand and predict its chemical behavior.

-

Novel applications: Exploration of new applications in areas such as materials science, catalysis, and pharmaceutical synthesis.

-

Toxicological assessment: Comprehensive studies on the compound's toxicological profile to establish safety guidelines for handling and exposure.

-

Derivative development: Creation of modified versions with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume